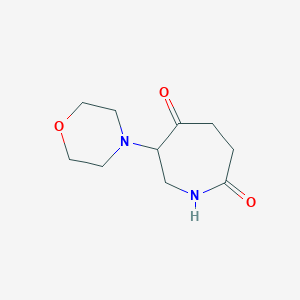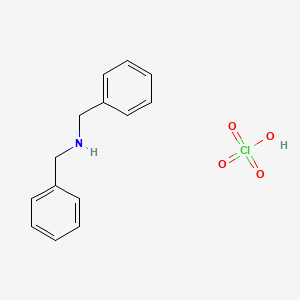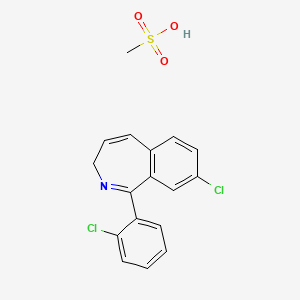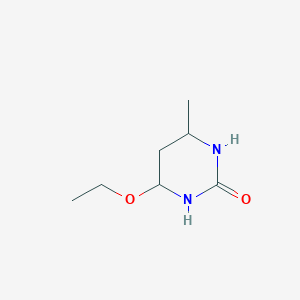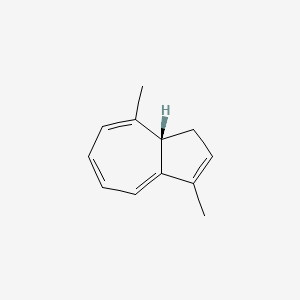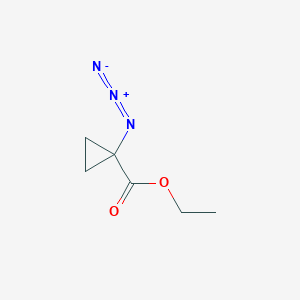![molecular formula C10H12O2S B14418475 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol CAS No. 85591-44-2](/img/structure/B14418475.png)
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is an organic compound that features a phenolic group, a methyl group, and an oxirane (epoxide) ring attached to a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol typically involves the reaction of 4-methyl-2-thiophenol with an epoxide-containing reagent under controlled conditions. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohol derivatives.
Substitution: Various substituted phenols and thioethers.
Aplicaciones Científicas De Investigación
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenolic group can participate in redox reactions, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-{[(oxiran-2-yl)methoxy]phenol}
- 4-Methyl-2-{[(oxiran-2-yl)methyl]thio}phenol
- 4-Methyl-2-{[(oxiran-2-yl)methyl]amino}phenol
Uniqueness
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is unique due to the presence of both the oxirane ring and the sulfanyl linkage, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
85591-44-2 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
4-methyl-2-(oxiran-2-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C10H12O2S/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8,11H,5-6H2,1H3 |
Clave InChI |
XZGOCBFZHYQJLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)SCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)

